Lipophilicity Impact of N-Methylation
The computed octanol-water partition coefficient (LogP) of 2-amino-3-fluoro-N-methylbenzamide is 1.74 , substantially higher than the XLogP3 value of 0.8 reported for 2-amino-3-fluorobenzamide (CAS 187805-54-5), which lacks the N-methyl group on the amide nitrogen . This difference of approximately +0.94 log units is attributable to the increased hydrophobicity conferred by N-methylation of the benzamide. In the context of drug design guidelines (e.g., Lipinski's Rule of Five), this shifts the compound from a borderline-hydrophilic profile (LogP ~0.8) into a more balanced lipophilicity range (LogP ~1.7) that is often preferred for oral bioavailability.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.74 (computed, ChemSrc) |
| Comparator Or Baseline | 2-Amino-3-fluorobenzamide (CAS 187805-54-5): XLogP3 = 0.8 (computed, PubChem/XLogP3 3.0) |
| Quantified Difference | ΔLogP ≈ +0.94 (target more lipophilic) |
| Conditions | Computed values from different prediction engines (ChemSrc vs. PubChem XLogP3); both are in silico predictions, not experimentally measured logP values. |
Why This Matters
For medicinal chemistry and fragment-based screening campaigns, a LogP difference of ~1 unit translates to approximately 10-fold difference in octanol-water partitioning, directly affecting compound solubility, membrane permeability predictions, and bioassay compatibility.
